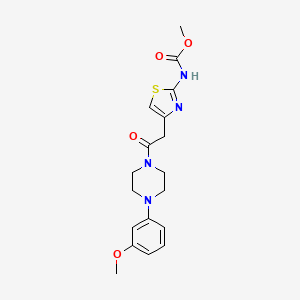

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

説明

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core linked via a 2-oxoethyl chain to a piperazine ring substituted with a 3-methoxyphenyl group. The thiazole moiety is further modified with a methyl carbamate group.

特性

IUPAC Name |

methyl N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-25-15-5-3-4-14(11-15)21-6-8-22(9-7-21)16(23)10-13-12-27-17(19-13)20-18(24)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFNVBOBTMQPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

Introduction of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the piperazine ring, often through a nucleophilic aromatic substitution reaction.

Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions on the piperazine ring.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated thiazole derivatives.

Substitution: Various alkylated or acylated piperazine derivatives.

科学的研究の応用

Chemistry

In chemistry, Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 3-methoxyphenyl-piperazine and methyl carbamate-thiazole groups. Key analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of Piperazine-Thiazole Derivatives

*Estimated based on structural analogs.

Key Observations :

- Piperazine Substituents : The 3-methoxyphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in compound 14) .

- Thiazole Modifications: Methyl carbamate introduces a polar moiety, contrasting with acetamide (compounds 13–14) or urea (compound 11l) groups.

Physicochemical Properties

Data from and highlight trends in melting points (MP) and molecular weights (MW):

Table 2: Physicochemical Properties of Selected Analogs

Analysis :

Pharmacological Activities

P-gp Inhibition and Bioavailability Enhancement

- Compound 4 () : Co-administration with paclitaxel (PTX) increased PTX’s absolute bioavailability from 7.1% to 56–106.6% at 5 mg/kg, indicating potent P-gp inhibition .

- Target Compound : While direct data are unavailable, the 3-methoxyphenyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., bromophenyl in compound 4).

Anticancer and Anti-Inflammatory Potential

- Acetamide Derivatives () : Compound 13 (MW 422.54) demonstrated MMP-inhibitory activity, relevant in inflammation and metastasis .

生物活性

Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : 353.53 g/mol

The structure includes a thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antidepressant Activity : The piperazine ring is associated with various antidepressant effects. Studies indicate that compounds containing piperazine derivatives can enhance serotonergic and dopaminergic neurotransmission, which is crucial for mood regulation .

- Antioxidant Properties : The methoxyphenyl group contributes to the antioxidant capacity of the compound, potentially reducing oxidative stress in cells. This property is essential for neuroprotection and overall cellular health .

- Antitumor Activity : Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound suggests potential antiproliferative activity, likely through the induction of apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate:

Case Studies

- Antidepressant Effects : A study investigated the antidepressant-like effects of a series of piperazine derivatives, including those similar to Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate). Results indicated significant reductions in depressive behavior in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

- Cytotoxicity Against Cancer Cells : Research on thiazole-based compounds demonstrated that derivatives with similar structures exhibited IC50 values indicative of strong cytotoxicity against various cancer cell lines such as HT-29 and Jurkat cells. The thiazole moiety was essential for this activity, suggesting that Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate may also exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。